8-(Trimethylsilyl)oct-5-ene-3,7-diyn-1-ol
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Overview
Description
8-(Trimethylsilyl)oct-5-ene-3,7-diyn-1-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to an octene backbone with two triple bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trimethylsilyl)oct-5-ene-3,7-diyn-1-ol typically involves the following steps:
Formation of the Octene Backbone: The initial step involves the formation of the octene backbone through a series of carbon-carbon bond-forming reactions.
Introduction of Triple Bonds:
Attachment of the Trimethylsilyl Group: The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(Trimethylsilyl)oct-5-ene-3,7-diyn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of silyl ethers or other substituted derivatives.
Scientific Research Applications
8-(Trimethylsilyl)oct-5-ene-3,7-diyn-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(Trimethylsilyl)oct-5-ene-3,7-diyn-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the triple bonds and trimethylsilyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
8-(Trimethylsilyl)oct-5-ene-3,7-diyn-1-ol: Characterized by the presence of a trimethylsilyl group, octene backbone, and two triple bonds.
7-Octene-3,5-diyn-1-ol: Lacks the trimethylsilyl group but has a similar octene backbone and triple bonds.
5-Octene-3,7-diyn-1-ol: Similar structure but without the trimethylsilyl group.
Uniqueness
This compound is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
184636-69-9 |
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Molecular Formula |
C11H16OSi |
Molecular Weight |
192.33 g/mol |
IUPAC Name |
8-trimethylsilyloct-5-en-3,7-diyn-1-ol |
InChI |
InChI=1S/C11H16OSi/c1-13(2,3)11-9-7-5-4-6-8-10-12/h5,7,12H,8,10H2,1-3H3 |
InChI Key |
JDQADGSFZNUVLY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC=CC#CCCO |
Origin of Product |
United States |
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